4-(Tetrahydrofuran-2-yl)butyl acetate

Description

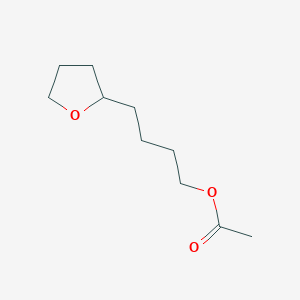

Structure

2D Structure

3D Structure

Properties

CAS No. |

5462-48-6 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-(oxolan-2-yl)butyl acetate |

InChI |

InChI=1S/C10H18O3/c1-9(11)12-7-3-2-5-10-6-4-8-13-10/h10H,2-8H2,1H3 |

InChI Key |

PHRBKVUEDKYEPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCC1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Tetrahydrofuran 2 Yl Butyl Acetate

Direct Synthetic Routes to 4-(Tetrahydrofuran-2-yl)butyl Acetate (B1210297)

Direct synthetic routes aim to assemble the target molecule from precursors that already contain a significant portion of the carbon skeleton. One such strategy involves the hydrogenation of furan-containing precursors. For instance, a compound like 4-(furan-2-yl)butyl acetate can be subjected to catalytic hydrogenation, which simultaneously reduces the furan ring to a saturated tetrahydrofuran (B95107) ring. This approach is efficient as it builds the core structure in a single reductive step.

Another direct approach could involve the cyclization of a linear precursor that already possesses the acetate functionality. For example, an appropriately substituted octene derivative with a hydroxyl group at the C-7 position and an acetate group at C-1 could undergo an intramolecular cyclization, such as an iodoetherification, to form the tetrahydrofuran ring directly.

Precursor-Based Syntheses Involving Tetrahydrofuran Ring Formation

These strategies focus on the construction of the key tetrahydrofuran ring from acyclic or alternative cyclic precursors. The butyl acetate side chain is typically installed before or after the ring formation.

The formation of the tetrahydrofuran ring is a cornerstone of many synthetic pathways. A variety of cyclization reactions are employed, often relying on intramolecular nucleophilic attack.

Intramolecular SN2 Reactions : A classical and widely used method involves the intramolecular Williamson ether synthesis. This reaction typically starts with a linear precursor containing a hydroxyl group and a good leaving group (like a halide or sulfonate) separated by four carbon atoms. For the synthesis of a 2-substituted THF, a precursor such as a 1,4-diol derivative can be selectively functionalized at one terminus, followed by base-induced cyclization of the remaining hydroxyl group. nih.gov

Intramolecular Additions to Epoxides : The ring-opening of an epoxide by an internal alcohol nucleophile is a powerful method for THF synthesis. nih.gov This 5-exo-tet cyclization is highly favored and can be controlled to produce specific stereoisomers.

Prins-type Cyclization : The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can initiate a Prins cyclization, which, after trapping of the resulting cation, can yield substituted tetrahydrofurans. nih.gov

The catalytic hydrogenation of furan or dihydrofuran rings is a common and effective method for obtaining the saturated tetrahydrofuran core. google.comgoogle.com This strategy is particularly useful when substituted furans are readily available starting materials.

The process involves the reduction of the double bonds within the furan ring using hydrogen gas and a metal catalyst. Sponge metal catalysts, such as Raney® nickel promoted with iron and chromium, are frequently used for the hydrogenation of furan to tetrahydrofuran. google.comgoogle.com Other noble metal catalysts are also highly effective. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, ruthenium-based catalysts have been studied for the hydrogenation of succinic acid derivatives to yield tetrahydrofuran. researchgate.net

| Catalyst System | Substrate Type | Typical Conditions | Outcome |

| Raney® Ni (Fe, Cr promoted) | Furan derivatives | H₂ pressure: 500-1000 psig (3.4-6.9 MPa) | High yield of Tetrahydrofuran google.comgoogle.com |

| Rh-Re/SiO₂ | Furan derivatives (e.g., BHMF) | H₂ pressure: 40 bar, 120 °C | Hydrogenolysis and ring opening can be competing reactions researchgate.net |

| Ru/C | Furan derivatives | H₂ pressure: 40 bar, 120 °C | Effective for hydrogenation with potential for side reactions researchgate.net |

| Palladium (Pd) | 2-Alkylidenetetrahydrofurans | H₂ atmosphere | Reduction of exocyclic double bond and saturation of the ring system researchgate.net |

This table presents generalized data for the hydrogenation of furan-type precursors to illustrate common methodologies.

Oxidative cyclization provides a powerful means to construct tetrahydrofuran rings, often with high levels of diastereoselectivity. uwo.canih.gov These methods typically involve the cyclization of an unsaturated alcohol (an alkenol) in the presence of a transition metal catalyst and an oxidant.

The Mukaiyama oxidative cyclization is a prominent example, which has been extensively studied for the synthesis of THF-containing natural products. uwo.ca This reaction can be catalyzed by cobalt complexes, and recent developments have led to water-soluble catalyst systems that offer improved yields and simplified purification. organic-chemistry.org Palladium-catalyzed oxidative cyclizations of γ-hydroxy alkenes also provide a convenient route to substituted tetrahydrofurans. nih.govnih.govorganic-chemistry.org These reactions can proceed with high diastereoselectivity, which can be influenced by factors such as intramolecular hydrogen bonding. nih.gov The stereochemical outcome of these cyclizations can be controlled by stereoelectronic or steric factors, depending on the specific substrate and reaction conditions. acs.org

| Method | Catalyst/Reagent | Precursor Type | Key Features |

| Mukaiyama Aerobic Oxidative Cyclization | Cobalt complexes (e.g., Co(nmp)₂) | Alkenols | Forms trans-THF products; can tolerate various substitution patterns uwo.caorganic-chemistry.org |

| Palladium-Catalyzed Oxidative Cyclization | Pd(OAc)₂/Cu(OAc)₂, or PdCl₂/BQ | Trisubstituted Alkenols | Diastereoselectivity can be enhanced by intramolecular hydrogen bonding nih.gov |

| Anodic Oxidation | Electrochemical | Enol ethers with alcohol nucleophiles | Forms THF ring by trapping a radical cation intermediate acs.org |

This table summarizes key oxidative cyclization methods applicable for THF ring synthesis.

Esterification and Acetoxylation Strategies for Butyl Acetate Side Chain Elaboration

Once the 4-(Tetrahydrofuran-2-yl)butanol precursor is obtained, the final step is the formation of the acetate ester. This is a standard transformation in organic synthesis, and several methods are available.

Fischer Esterification : This is a classic acid-catalyzed esterification between the alcohol (4-(Tetrahydrofuran-2-yl)butanol) and acetic acid. scielo.org.co The reaction is reversible, and water is typically removed to drive the equilibrium towards the product. Solid acid catalysts like sulfated zirconia or ion-exchange resins can be used to simplify product purification. scielo.org.coresearchgate.net

Acylation with Acyl Halides or Anhydrides : A more reactive and often irreversible method involves treating the alcohol with acetyl chloride or acetic anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl or acetic acid byproduct.

Enzyme-Catalyzed Esterification : Lipases can be used as catalysts for the esterification reaction under mild conditions. This approach can be highly selective and is an environmentally benign alternative to traditional chemical methods.

Benzyne-Mediated Esterification : A modern approach involves the use of benzyne, which reacts with the carboxylic acid first, followed by a transesterification with the alcohol under mild conditions. organic-chemistry.org

The choice of esterification method can depend on the scale of the reaction and the presence of other sensitive functional groups in the molecule. For simple substrates, Fischer esterification is often cost-effective, while acylation with anhydrides is rapid and high-yielding.

Stereoselective Synthesis of 4-(Tetrahydrofuran-2-yl)butyl Acetate and its Stereoisomers

The C2 carbon of the tetrahydrofuran ring in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S isomers). The synthesis of a single enantiomer often requires a stereoselective approach.

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis : The synthesis can begin with a readily available, enantiomerically pure starting material from nature's "chiral pool." For example, a sugar or an amino acid could be chemically modified to serve as the precursor for the tetrahydrofuran ring, thereby setting the absolute stereochemistry.

Asymmetric Catalysis : Chiral catalysts can be used to induce enantioselectivity in the key ring-forming step. For example, enantioselective versions of oxidative cyclization reactions have been developed that can provide access to specific stereoisomers of tetrahydrofuran derivatives. nih.gov

Enzymatic Kinetic Resolution : A racemic mixture of an intermediate, such as 4-(Tetrahydrofuran-2-yl)butanol or the final acetate product itself, can be resolved using enzymes. researchgate.net Lipases, for instance, often exhibit enantioselectivity, preferentially catalyzing the esterification or hydrolysis of one enantiomer over the other, allowing for the separation of the two. researchgate.net

Iodoetherification : The iodocyclization of geometrically pure (E)- or (Z)-γ,δ-unsaturated alcohol precursors can proceed with high stereoselectivity, allowing for the synthesis of specific diastereomers of substituted tetrahydrofurans. nottingham.ac.uk These iodo-tetrahydrofurans can then be further elaborated to the target molecule.

The development of these stereoselective methods is crucial for applications where the biological activity of the compound is dependent on its specific three-dimensional structure. nottingham.ac.uk

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers of this compound often requires precise control over the formation of the chiral center at the 2-position of the tetrahydrofuran (THF) ring. Enantioselective and diastereoselective strategies are paramount in achieving high yields of the desired isomer.

One prominent approach involves the use of asymmetric cycloaddition reactions . For instance, a Diels-Alder reaction between a substituted furan and a dienophile equipped with a chiral auxiliary can produce a chiral oxabicycloheptene intermediate. acs.org Subsequent stereoselective transformations of this intermediate can lead to the desired 2-substituted tetrahydrofuran core with high enantiomeric excess. acs.org

Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones represent another powerful method for constructing 2,2-disubstituted tetrahydrofurans with high enantioselectivity. nih.gov While the target molecule is a 2-substituted THF, modifications of this methodology could be envisioned for its synthesis. The choice of a chiral phosphoramidite ligand is crucial in these reactions, often with a single epimer at the phosphorus atom being responsible for the catalytic activity and high enantiomeric excess (ee). nih.gov

A catalytic asymmetric vinylogous Prins cyclization has been shown to be a highly diastereo- and enantioselective pathway to tetrahydrofurans. nsf.gov Similarly, a relay system combining an achiral Rh(II) catalyst and a chiral Ru(II) catalyst can be employed for the asymmetric coupling of cinnamyl chlorides with diazo esters to afford chiral tetrahydrofuran derivatives. acs.org

Below is a table summarizing key aspects of these methodologies:

| Methodology | Key Features | Typical Stereoselectivity | Reference |

| Asymmetric Diels-Alder | Use of chiral vinyl sulfoxide and substituted furans. | High diastereoselectivity. | acs.org |

| Palladium-Catalyzed [3+2] Cycloaddition | Employs a chiral phosphoramidite ligand. | Up to 95% ee. | nih.gov |

| Asymmetric Vinylogous Prins Cyclization | Provides a highly diastereo- and enantioselective route. | High diastereo- and enantioselectivity. | nsf.gov |

| Rh(II)/Ru(II) Relay Catalysis | Combines achiral and chiral catalysts for asymmetric coupling. | Good enantioselectivity. | acs.org |

Enzymatic Kinetic Resolution in Tetrahydrofuran Acetate Synthesis

Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure compounds from a racemic mixture. In the context of this compound synthesis, EKR can be applied to a racemic mixture of the corresponding alcohol, 4-(tetrahydrofuran-2-yl)butanol, or the racemic acetate itself. Lipases are the most commonly employed enzymes for this purpose due to their stability in organic solvents and broad substrate specificity. nih.gov

The principle of EKR involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic acetate. For example, in the presence of an acyl donor like vinyl acetate, a lipase will selectively acylate one enantiomer of 4-(tetrahydrofuran-2-yl)butanol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester. nih.gov

Several lipases have been shown to be effective in the resolution of various acetates, including those with cyclic ether moieties. mdpi.comnih.gov The choice of lipase, solvent, and acyl donor can significantly impact the enantioselectivity and reaction rate. nih.govnih.gov

The following table presents a selection of lipases and their applications in the kinetic resolution of acetates:

| Lipase | Application | Key Findings | Reference |

| Pseudomonas cepacia Lipase (PCL) | Resolution of Morita-Baylis-Hillman acetates. | Good selectivity in hydrolysis reactions. | nih.gov |

| Candida antarctica Lipase B (CAL-B) / Novozym 435 | Resolution of Morita-Baylis-Hillman acetates and butyrates. | Excellent selectivity for certain substrates, with E values >3000. | nih.gov |

| Lipase PS-30 | Kinetic resolution of bis-THF alcohol. | Effective in stereoselective approaches to THF derivatives. | mdpi.com |

Chiral Auxiliary and Catalyst-Controlled Methodologies

The use of chiral auxiliaries and catalysts provides another avenue for the stereocontrolled synthesis of this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the tetrahydrofuran ring, a chiral auxiliary can be attached to a precursor molecule to control the facial selectivity of a cyclization reaction. nih.gov A notable example is the use of a chiral sulfoxide auxiliary in the asymmetric synthesis of 2,5-disubstituted tetrahydrofurans from a γ-hydroxyketone. nih.gov After the desired stereocenter is established, the auxiliary can be removed. wikipedia.org

Catalyst-controlled methodologies rely on the use of a chiral catalyst to induce stereoselectivity. acs.org A variety of transition metal catalysts, including those based on rhodium, palladium, and nickel, have been developed for the asymmetric synthesis of tetrahydrofurans. nih.govacs.orgfigshare.com For example, a chiral N,N'-dioxide/Ni(II) catalyst has been successfully used in the catalytic asymmetric [3+2] cycloaddition of heterosubstituted alkenes with oxiranes to produce highly substituted chiral tetrahydrofurans in excellent yields and enantioselectivities. figshare.comresearchgate.net

The table below highlights some chiral auxiliary and catalyst-controlled approaches:

| Approach | Method | Key Features | Reference |

| Chiral Auxiliary | Use of a chiral sulfoxide auxiliary. | Controls the diastereoselectivity of the cyclization of a γ-hydroxyketone. | nih.gov |

| Chiral Auxiliary | Evans oxazolidinone auxiliaries. | Controls enolate geometry and facial selectivity in aldol reactions, a potential step in building the carbon skeleton. | blogspot.com |

| Catalyst-Controlled | Chiral N,N'-dioxide/Ni(II) catalyst. | Catalyzes asymmetric [3+2] cycloaddition of alkenes and oxiranes. | figshare.comresearchgate.net |

| Catalyst-Controlled | Rh(II)/Ru(II) relay catalysis. | Enables asymmetric coupling to form chiral tetrahydrofurans. | acs.org |

Advanced Synthetic Transformations and Functionalization of the Core Structure

Once the this compound core structure is synthesized, it can be further modified through various advanced synthetic transformations. A key area of interest is the C-H functionalization of the tetrahydrofuran ring. This approach allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Visible-light photocatalysis has emerged as a mild and efficient method for the direct C-H vinylation of tetrahydrofuran with alkynes. acs.org This reaction proceeds under the synergistic action of an organic dye photocatalyst, a mild oxidant, and a household lightbulb. acs.org Another strategy involves the photocatalytic generation of bromine radicals to selectively activate the α-C-H bond of tetrahydrofuran for cross-coupling reactions. rsc.org This transition-metal-free method is operationally simple and proceeds under green conditions. rsc.org

These functionalization strategies open up possibilities for creating a diverse library of derivatives from the parent this compound molecule.

Green Chemistry Approaches and Sustainable Synthetic Practices in Tetrahydrofuran Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like tetrahydrofuran derivatives to minimize environmental impact. rasayanjournal.co.infrontiersin.org Key strategies include the use of greener solvents, solvent-free reaction conditions, and alternative energy sources.

Alternative Solvents and Solvent-Free Conditions: The use of hazardous organic solvents is a major concern in chemical synthesis. Green alternatives include water, ionic liquids, and bio-based solvents. frontiersin.org Furthermore, performing reactions under solvent-free conditions, for example by using ball milling , can significantly reduce waste and energy consumption. tandfonline.comunigoa.ac.in Ball milling uses mechanical force to promote reactions between solid reactants, often leading to high yields and pure products without the need for further purification. tandfonline.com

Alternative Energy Sources: Microwave irradiation is another green chemistry tool that can accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. rasayanjournal.co.innih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds. rasayanjournal.co.in

The following table summarizes some green chemistry approaches applicable to tetrahydrofuran derivative synthesis:

| Green Chemistry Approach | Description | Advantages | Reference |

| Ball Milling | Mechanical grinding of reactants in the absence of a solvent. | Solvent-free, high reaction rates, often produces pure products. | tandfonline.comunigoa.ac.in |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, milder reaction conditions. | rasayanjournal.co.innih.gov |

| Green Solvents | Use of environmentally benign solvents like water or bio-based solvents. | Reduced toxicity and environmental impact. | frontiersin.org |

| Photocatalysis | Use of visible light to promote reactions. | Mild reaction conditions, use of a sustainable energy source. | acs.orgrsc.org |

Mechanistic Investigations of Reactions Involving 4 Tetrahydrofuran 2 Yl Butyl Acetate

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of 4-(tetrahydrofuran-2-yl)butyl acetate (B1210297) can be approached through several strategic pathways, primarily involving either the formation of the tetrahydrofuran (B95107) (THF) ring from an acyclic precursor or the esterification of a pre-formed tetrahydrofuran-containing alcohol.

One common pathway involves the acid-catalyzed dehydration of a corresponding diol. For instance, the synthesis of THF itself from 1,4-butanediol proceeds via an SN2 mechanism in high-temperature water, where protonation of a hydroxyl group is followed by intramolecular cyclization. researchgate.net A similar strategy could be employed for a substituted hexane-1,4-diol derivative, where the butyl acetate chain is already in place, leading to the formation of the THF ring.

Alternatively, radical cyclization presents a powerful method for constructing the tetrahydrofuran ring. These reactions often involve radical intermediates generated from precursors like epoxides or organotellurium/organoselenium compounds. nih.govacs.org For example, the treatment of an appropriate unsaturated alcohol with reagents like AIBN (2,2'-azobisisobutyronitrile) and Bu3SnH (tributyltin hydride) can initiate a cyclization cascade to form the substituted THF ring. nih.gov The stereochemical outcome of such radical cyclizations is highly dependent on the reaction conditions, including the presence of Lewis acid additives which can significantly influence diastereoselectivity. nih.gov

Another significant pathway is the esterification of 4-(tetrahydrofuran-2-yl)butanol. This reaction, typically an acid-catalyzed process known as Fischer esterification, involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst. The mechanism begins with the protonation of the acetic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. pearson.com This is a reversible and equilibrium-driven process. The synthesis can also be achieved by reacting the alcohol with more reactive acetic acid derivatives, such as acetyl chloride or acetic anhydride, in a nucleophilic acyl substitution reaction. libretexts.org

Finally, pathways involving organometallic reagents can be considered. The reaction of a Grignard reagent derived from a halogenated butyl acetate with a suitable lactone or epoxide could potentially form the desired carbon skeleton and THF ring in a convergent manner.

Table 1: Comparison of Potential Synthetic Pathways for Tetrahydrofuran Ring Formation

| Reaction Type | Precursors | Key Reagents/Conditions | Mechanism Highlights |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Diols (e.g., substituted hexane-1,4-diol) | Strong acid (e.g., H₂SO₄, H₃PO₄), high temperature | SN2 intramolecular substitution researchgate.net |

| Radical Cyclization | Unsaturated alcohols, epoxides | Radical initiators (e.g., AIBN), Bu₃SnH | Formation and cyclization of carbon-centered radicals nih.govlibretexts.org |

| Nucleophilic Addition | γ-chloroalkyl sulfones and aldehydes | Strong base (e.g., KOtBu) | Intramolecular O-alkylation nih.gov |

| [3+2] Annulation | Alkenes and three-atom components (e.g., cyclopropanes) | Varies depending on components | Concerted or stepwise cycloaddition |

Role of Radical Intermediates in Tetrahydrofuran Chemistry

Radical intermediates are pivotal in both the synthesis and transformation of tetrahydrofuran-containing molecules like 4-(tetrahydrofuran-2-yl)butyl acetate. The formation of the THF ring itself can be achieved via radical cyclization, a process that offers a high degree of control over stereochemistry. nih.gov In these reactions, a radical is typically generated on a side chain, which then attacks a double bond or another reactive group, leading to the formation of the five-membered ring. The stereochemical outcome is often rationalized using models like the Beckwith transition state model, which predicts the most stable chair-like transition state. nih.gov For instance, reductive radical cyclization of β-(allyloxy)alkyl aryl selenides using tributyltin hydride yields 2-substituted 4-methyltetrahydrofurans with a notable preference for the trans isomer. acs.org

A reaction promoted by lead tetraacetate (Pb(OAc)₄) provides a synthetically useful method for synthesizing tetrahydrofurans from alcohols, proceeding through a key oxygen radical intermediate. libretexts.org This process relies on a single electron transfer (SET) between a carbon radical and the lead species to yield a carbocation, which then cyclizes. libretexts.org

The tetrahydrofuran ring, once formed, is also susceptible to reactions involving radical intermediates. The C-H bonds adjacent to the ether oxygen (the α-positions) are particularly susceptible to hydrogen abstraction by radicals. Studies on the reaction of CN radicals with THF in solution show that this abstraction occurs rapidly, leading to the formation of a THF-yl radical and HCN. rsc.org Similarly, OH radicals react with THF primarily through hydrogen abstraction at these α-positions, forming a pre-reaction complex that facilitates the process. researchgate.net This reactivity implies that in the presence of radical initiators or under certain oxidative conditions, this compound could undergo transformations initiated by the formation of a radical at the C2 or C5 position of the THF ring. Such an intermediate could then undergo further reactions like ring-opening or coupling. The C-O bond dissociation energy in such ether α-radicals is significantly lower than analogous C-C bonds, making ring-opening pathways energetically favorable. rsc.org

Catalytic Mechanisms in Acetate Ester Formation and Related Reactions

The formation of the acetate ester in this compound from its corresponding alcohol, 4-(tetrahydrofuran-2-yl)butanol, is typically achieved through esterification, a reaction often requiring a catalyst. The most common catalytic mechanism is acid-catalyzed esterification, also known as Fischer esterification.

In this mechanism, an acid catalyst (commonly H₂SO₄ or an ion-exchange resin) protonates the carbonyl oxygen of the carboxylic acid (acetic acid). pearson.comlibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of the alcohol. pearson.com

The key steps of the acid-catalyzed mechanism are:

Protonation of the Carbonyl: The catalyst donates a proton to the carbonyl oxygen of acetic acid. libretexts.org

Nucleophilic Attack: The alcohol, 4-(tetrahydrofuran-2-yl)butanol, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. pearson.com

Deprotonation: The resulting protonated ester is deprotonated (often by water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. pearson.comlibretexts.org

This entire process is a series of equilibrium steps. The reaction can be driven to completion by removing water as it is formed, in accordance with Le Châtelier's principle. libretexts.org

Alternatively, esterification can be promoted by a base in a process called saponification, which is technically base-promoted rather than catalyzed as the base is consumed. libretexts.org While this is typically used for ester hydrolysis, the reverse reaction is less common for synthesis. In biological systems, the formation of acetate esters is catalyzed by enzymes such as alcohol acetyltransferase (AATase), which utilizes acetyl-CoA as the acetyl group donor. nih.gov

Table 2: Mechanistic Steps in Acid-Catalyzed Esterification

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of acetic acid's carbonyl oxygen by an acid catalyst (HB⁺). | Protonated carboxylic acid |

| 2 | Nucleophilic attack by 4-(tetrahydrofuran-2-yl)butanol on the carbonyl carbon. | Tetrahedral intermediate with a positively charged oxygen |

| 3 | Proton transfer from the attacking alcohol moiety to a hydroxyl group. | Neutral tetrahedral intermediate with a -OH₂⁺ group |

| 4 | Elimination of water as a leaving group and reformation of the carbonyl double bond. | Protonated this compound |

| 5 | Deprotonation by a base (:B) to yield the final product and regenerate the catalyst. | this compound |

Solvent Effects and Reaction Kinetics in Tetrahydrofuran-Derived Systems

The solvent plays a crucial role in reactions involving tetrahydrofuran-derived systems, influencing both reaction pathways and kinetics. The tetrahydrofuran moiety itself, being a polar aprotic ether, can form strong complexes with Lewis acids and metal cations like Li⁺ and Mg²⁺. wikipedia.org This coordinating ability can affect the reactivity of organometallic intermediates by disaggregating them. nih.gov When this compound is a reactant, the THF ring can potentially engage in intramolecular coordination with metal centers, influencing the stereochemical outcome of a reaction.

In some catalytic cycles, the solvent is not merely an inert medium but an active participant. For example, in certain nickel-catalyzed reactions, THF has been shown to participate directly in the catalytic cycle, with the reaction yield and regioselectivity improving as the amount of THF is increased. researchgate.net This suggests that for reactions involving this compound, the THF portion of the molecule could potentially interact with and modify the activity of a catalyst.

The kinetics of reactions involving the formation or transformation of this compound are governed by several factors. In the synthesis of butyl acetate via esterification, the reaction rate is dependent on catalyst concentration, temperature, and the molar ratio of reactants. scielo.org.co Kinetic studies of this esterification using an ion-exchange resin as a catalyst have shown the reaction to be second-order and follow an Eley-Rideal mechanism.

For reactions involving the THF ring, kinetics can be very rapid. The reaction of OH radicals with tetrahydrofuran, for instance, has a high rate constant, on the order of 8.8 x 10⁹ L·mol⁻¹·s⁻¹. researchgate.net Similarly, the bimolecular rate coefficient for the reaction of CN radicals with THF is also very high, at (1.57 ± 0.12) × 10¹⁰ M⁻¹ s⁻¹. rsc.org These data indicate that the C-H bonds on the THF ring are highly reactive towards radical species, a key consideration for the stability and reaction kinetics of this compound under radical conditions. The choice of solvent can also alter these kinetics; for example, the rate of reaction between CN radicals and THF decreases as THF is diluted in chlorinated solvents like CDCl₃. rsc.org

Table 3: Kinetic Data for Relevant Reaction Types

| Reaction | Reactants | Catalyst/Conditions | Rate Constant / Kinetic Finding |

|---|---|---|---|

| Esterification | Acetic acid + Butyl alcohol | Ion exchange resin | Second-order reaction scielo.org.co |

| Radical Abstraction | OH + Tetrahydrofuran | 305 K | k = 8.8 x 10⁹ L·mol⁻¹·s⁻¹ researchgate.net |

| Radical Abstraction | CN + Tetrahydrofuran | Dilute in CDCl₃/CD₂Cl₂ | k = 1.57 x 10¹⁰ M⁻¹·s⁻¹ rsc.org |

| Esterification | Acetic acid + C4 olefins | Cation exchange resin | Activation Energy (Forward): 325.17 J/mol researchgate.net |

Theoretical and Computational Studies on 4 Tetrahydrofuran 2 Yl Butyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational preferences of 4-(Tetrahydrofuran-2-yl)butyl acetate (B1210297). DFT methods provide a balance between computational cost and accuracy, making them well-suited for molecules of this size.

DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. For 4-(Tetrahydrofuran-2-yl)butyl acetate, this involves identifying the most stable conformations of the tetrahydrofuran (B95107) (THF) ring, which is known to adopt non-planar structures like the "twist" and "envelope" forms, and the orientation of the butyl acetate side chain. The interplay of steric and electronic effects dictates the preferred geometry.

Key electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the ether and ester groups are expected to be regions of high negative potential, while the hydrogen atoms are areas of positive potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values obtained for similar organic molecules through DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values may vary based on the specific computational methods used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and interactions over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how this compound behaves in different environments, such as in a solvent or interacting with other molecules.

For conformational analysis, MD simulations can explore the various accessible conformations of the flexible butyl acetate chain and the puckering of the THF ring. By simulating the molecule over nanoseconds or longer, it is possible to map the potential energy surface and identify low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity, for instance, in binding to a receptor.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or other chemical species, one can observe how it forms hydrogen bonds, van der Waals interactions, and other non-covalent bonds. The oxygen atoms in the ester and ether groups of this compound are expected to be key sites for hydrogen bonding with protic solvents or biological targets.

Table 2: Key Intermolecular Interaction Energies for this compound in Water (Illustrative MD Data)

| Interaction Type | Average Energy (kcal/mol) | Participating Atoms |

|---|---|---|

| Hydrogen Bonding | -3.5 | Ester carbonyl oxygen with water hydrogen |

| Hydrogen Bonding | -3.1 | THF ether oxygen with water hydrogen |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations. The actual interaction energies would depend on the force field and simulation conditions.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By modeling the reaction pathways, chemists can understand the underlying mechanisms and predict the most likely products.

DFT calculations can be used to locate and characterize the transition states of potential reactions, such as hydrolysis of the ester group or oxidation of the THF ring. The energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

For predicting selectivity, computational models can compare the activation energies of competing reaction pathways. For example, if a reaction can occur at multiple sites on the molecule, calculations can reveal which site is kinetically favored. Conceptual DFT-based reactivity descriptors, such as Fukui functions or local softness, can also be employed to identify the most reactive sites within the molecule without the need for full transition state calculations. These descriptors help in understanding regioselectivity and chemoselectivity in chemical transformations.

Structure-Property Relationship Modeling at the Molecular Level

Understanding the relationship between a molecule's structure and its macroscopic properties is a central goal of chemistry. Computational modeling provides a direct link between the molecular structure of this compound and its physicochemical properties.

Quantitative Structure-Property Relationship (QSPR) models can be developed using descriptors derived from computational chemistry. These descriptors can be electronic (e.g., dipole moment, polarizability), steric (e.g., molecular volume, surface area), or topological. By correlating these descriptors with experimentally determined properties (e.g., boiling point, solubility, chromatographic retention times) for a series of related compounds, predictive models can be built.

At a more fundamental level, properties can be directly calculated. For instance, MD simulations can be used to predict bulk properties like density and viscosity. Quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the experimental characterization of the molecule. This direct link between molecular structure and observable properties is essential for the rational design of new molecules with desired characteristics.

Environmental Fate and Degradation Studies of 4 Tetrahydrofuran 2 Yl Butyl Acetate

Biodegradation Pathways in Aquatic and Terrestrial Environments

Following the initial hydrolysis, the resulting 4-(tetrahydrofuran-2-yl)butanol would likely undergo further degradation. The biodegradation of THF itself has been shown to be initiated by monooxygenase enzymes in various microorganisms, such as Pseudonocardia sp. and Rhodococcus ruber. nih.govethz.ch This enzymatic action hydroxylates the THF ring, typically at the C2 position, to form 2-hydroxytetrahydrofuran. nih.govnih.govencyclopedia.pub This intermediate is unstable and can exist in equilibrium with its open-chain tautomer, 4-hydroxybutyraldehyde. ethz.chencyclopedia.pub

Subsequent enzymatic oxidation of 4-hydroxybutyraldehyde would lead to the formation of 4-hydroxybutyrate, which can then be converted to succinate. nih.govnih.gov Succinate is a central metabolite that can be readily mineralized to carbon dioxide and water through the tricarboxylic acid (TCA) cycle. The acetic acid released from the initial ester hydrolysis is a readily biodegradable substance that can be utilized by a wide range of microorganisms as a carbon and energy source, typically entering central metabolism via acetyl-CoA.

Ester Hydrolysis: Cleavage of the acetate (B1210297) group to form 4-(tetrahydrofuran-2-yl)butanol and acetic acid.

Oxidation of the Tetrahydrofuran (B95107) Moiety: Hydroxylation of the tetrahydrofuran ring, followed by ring cleavage and further oxidation to common metabolic intermediates.

Mineralization: Conversion of the intermediates into carbon dioxide, water, and biomass.

Tetrahydrofuran itself is considered to be inherently biodegradable, indicating that it is not expected to persist in the environment. nih.gov Given that both the tetrahydrofuran and acetate components are susceptible to microbial degradation, it is likely that 4-(Tetrahydrofuran-2-yl)butyl acetate would also be biodegradable under suitable environmental conditions.

Table 1: Proposed Biodegradation Intermediates of this compound

| Initial Compound | Primary Intermediate | Secondary Intermediates | Final Products |

| This compound | 4-(Tetrahydrofuran-2-yl)butanol and Acetic Acid | 2-Hydroxytetrahydrofuran, 4-Hydroxybutyraldehyde, 4-Hydroxybutyrate, Succinate | CO2, H2O, Biomass |

Abiotic Degradation Mechanisms

Abiotic degradation processes, including photodegradation and hydrolysis, are significant pathways for the transformation of organic chemicals in the environment.

The photodegradation of this compound in the atmosphere and in sunlit surface waters is anticipated to occur primarily through reactions with photochemically generated hydroxyl radicals (•OH). As a volatile organic compound (VOC), it can be released into the atmosphere where it will be subject to photo-oxidation. mdpi.com The rate of this degradation is dependent on the concentration of hydroxyl radicals and the specific reaction rate constant for the compound.

Studies on the photocatalytic degradation of tetrahydrofuran have shown that it can be oxidized by hydroxyl radicals. semanticscholar.org The proposed mechanism involves the abstraction of a hydrogen atom from the THF ring, leading to the formation of various oxidation products. semanticscholar.org A key intermediate in the photocatalytic degradation of THF is γ-butyrolactone, which is subsequently attacked by hydroxyl radicals to form succinic acid and other organic acids that are eventually mineralized to CO2. semanticscholar.org The photolysis of tetrahydrofuran and its derivatives can also lead to the formation of cyclopropanes and carbonyl compounds. cdnsciencepub.com

The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. libretexts.org This process can be catalyzed by either acids or bases. libretexts.org Under environmentally relevant pH conditions, both acid- and base-catalyzed hydrolysis can contribute to the degradation of the compound. nih.gov

Acid-Catalyzed Hydrolysis: In acidic waters, the hydrolysis of the ester would be a reversible reaction, yielding 4-(tetrahydrofuran-2-yl)butanol and acetic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In alkaline waters, the hydrolysis is an irreversible reaction that produces 4-(tetrahydrofuran-2-yl)butanol and the corresponding acetate salt (e.g., sodium acetate). libretexts.orgijcce.ac.ir This process, also known as saponification, typically proceeds to completion. libretexts.org

The rate of hydrolysis is dependent on both pH and temperature. nih.govactachemscand.org Generally, the rate of hydrolysis for simple esters increases at both low and high pH values and is slower under neutral conditions. Studies on the hydrolysis of various esters have been conducted to predict their persistence in aquatic systems. nist.gov For instance, the hydrolysis of ethyl acetate is well-documented and serves as a model for the behavior of acetate esters in water. ijcce.ac.irresearchgate.net Based on the known reactivity of the ester functional group, hydrolysis is expected to be a significant degradation pathway for this compound in aquatic environments.

Table 2: Summary of Abiotic Degradation Pathways

| Degradation Mechanism | Environmental Compartment | Key Reactants/Conditions | Primary Products |

| Photodegradation/Photo-oxidation | Atmosphere, Surface Water | Hydroxyl radicals (•OH), Sunlight | Oxidized derivatives, γ-butyrolactone, Succinic acid, CO2 |

| Acid-Catalyzed Hydrolysis | Aquatic Environments (acidic) | Water, H+ | 4-(Tetrahydrofuran-2-yl)butanol, Acetic acid |

| Base-Catalyzed Hydrolysis | Aquatic Environments (alkaline) | Water, OH- | 4-(Tetrahydrofuran-2-yl)butanol, Acetate salt |

Volatilization and Atmospheric Transport Considerations

As a volatile organic compound (VOC), this compound has a tendency to partition from water or soil into the atmosphere. epa.gov VOCs are characterized by their high vapor pressure and low water solubility. epa.gov Once in the atmosphere, these compounds can be transported over long distances, depending on their atmospheric lifetime. nih.govresearchgate.net

The volatilization of esters from surfaces and water bodies is influenced by factors such as temperature, air flow rate, and the chemical nature of the compound. sci-hub.se The atmospheric fate of this compound will be primarily determined by its rate of photo-oxidation by hydroxyl radicals, as discussed in section 7.2.1. mdpi.com The presence of both an ether and an ester functional group will influence its atmospheric reactivity. The relatively short atmospheric lifetimes of many VOCs due to photo-oxidation suggest that long-range atmospheric transport may be limited.

The partitioning behavior of a chemical between different environmental compartments can be estimated using its physicochemical properties. While specific data for this compound is scarce, the properties of similar compounds suggest a moderate potential for volatilization from aquatic systems.

Derivatives and Analogues of 4 Tetrahydrofuran 2 Yl Butyl Acetate: Design and Synthesis

Synthesis of Analogues with Modified Tetrahydrofuran (B95107) Ring Structures

Modifications to the tetrahydrofuran ring of 4-(tetrahydrofuran-2-yl)butyl acetate (B1210297) can profoundly influence its physicochemical properties and biological interactions. Synthetic strategies targeting the THF moiety often involve either the construction of the ring system from acyclic precursors with pre-installed functionality or the direct functionalization of a pre-existing THF ring.

A common approach involves the cyclization of functionalized diols. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate can yield tetrahydrofuran derivatives with high stereoselectivity organic-chemistry.org. This method allows for the introduction of various substituents on the ring. Another strategy is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates a range of functional groups, including esters and ethers organic-chemistry.org. The use of organocatalysts, such as cinchona-alkaloid-thiourea-based bifunctional catalysts, enables the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing access to chiral THF rings with excellent enantioselectivities organic-chemistry.org.

Furthermore, metal-catalyzed reactions have been extensively explored for THF ring synthesis and modification. For example, rhodium and gold catalysts have been used to generate 2-furyl metal carbene complexes, which can undergo various transformations to produce diverse furan derivatives that can subsequently be reduced to the corresponding tetrahydrofurans chim.it. Earth-abundant metals like copper and zinc have also proven effective in catalyzing such transformations chim.it. A four-step process involving the reaction of propylene with formaldehyde, followed by chlorination, cyclization, and hydrogenation, can also be employed for the synthesis of the basic tetrahydrofuran structure google.com.

The functionalization of existing furan rings, which can then be hydrogenated to tetrahydrofurans, is another viable route. This can be achieved through late-stage functionalization (LSF) using copper-catalyzed C-H activation, allowing for the introduction of hydroxyl, methoxy, azide, and cyano groups nih.gov. The table below summarizes some synthetic methods for creating modified THF rings.

| Synthetic Method | Key Reagents/Catalysts | Description | Potential Modifications |

| Diol Cyclization | Cerium Ammonium Nitrate | Stereoselective cyclization of tertiary 1,4- and 1,5-diols. | Introduction of various substituents on the THF ring. |

| Hydroalkoxylation | Platinum Catalysts | Cyclization of γ- and δ-hydroxy olefins. | Tolerates various functional groups like esters and ethers. |

| Asymmetric Cycloetherification | Cinchona-Alkaloid-Thiourea Catalysts | Enantioselective synthesis of chiral THF rings from ε-hydroxy-α,β-unsaturated ketones. | Control of stereochemistry at multiple centers. |

| Carbene Chemistry | Rhodium, Gold, Copper, Zinc Catalysts | Generation of 2-furyl carbenes for diverse functionalization, followed by reduction. | Wide range of furan derivatives can be formed and subsequently reduced. |

| Late-Stage Functionalization | Copper Catalysts | C-H activation of furan rings to introduce new functional groups. | Hydroxylation, methylation, azidination, cyanation, etc. of the furan precursor. |

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final tetrahydrofuran analogue. These methods provide a powerful toolkit for creating a library of 4-(tetrahydrofuran-2-yl)butyl acetate analogues with diverse ring structures.

Exploration of Variations in the Butyl Acetate Side Chain

Modification of the butyl acetate side chain of this compound provides another avenue for creating structural diversity and modulating the compound's properties. These variations can include altering the length of the alkyl chain, changing the ester group, or introducing different functional groups.

The synthesis of esters like butyl acetate is a well-established process, often involving the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst osti.gov. Traditional methods utilize strong mineral acids like sulfuric acid, but greener alternatives using solid acid catalysts or enzymes are gaining prominence derpharmachemica.comscispace.com. For instance, Waugh structure molybdenum-manganese polyoxometalate has been used as a recyclable catalyst for butyl acetate synthesis derpharmachemica.com. Lipases are also employed for the "green" synthesis of flavor esters like butyl acetate, offering high selectivity and environmentally friendly conditions scispace.com.

To create analogues with modified side chains, different carboxylic acids or alcohols can be used in the esterification reaction. For example, using a different alcohol with 4-(tetrahydrofuran-2-yl)butanoic acid would lead to analogues with different ester groups. Conversely, reacting tetrahydrofuran-2-ylmethanol with various long-chain carboxylic acids would produce analogues with an extended alkyl chain.

The introduction of functional groups onto the side chain can be achieved through various synthetic transformations. For example, a hydroxyl group could be introduced via the reduction of a corresponding ketone or aldehyde precursor. Amine functionalities can be incorporated through reductive amination or by utilizing the Ritter reaction, which can convert a nitrile to a t-butyl amide orgsyn.org. The table below outlines some strategies for modifying the butyl acetate side chain.

| Modification Strategy | Synthetic Approach | Key Reagents/Conditions | Resulting Analogue Feature |

| Varying Ester Group | Fischer Esterification | Different alcohols, acid catalyst (e.g., H₂SO₄, solid acid, lipase) | Altered ester moiety (e.g., methyl, ethyl, propyl ester) |

| Altering Chain Length | Williamson Ether Synthesis or Grignard Reaction | Alkyl halides, Grignard reagents | Elongated or shortened alkyl chain |

| Introducing Hydroxyl Group | Reduction of Carbonyl | NaBH₄, LiAlH₄ | Hydroxylated side chain |

| Introducing Amine Group | Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Aminated side chain |

| Introducing Amide Group | Ritter Reaction | Nitrile, t-butyl acetate, H₂SO₄ | tert-Butyl amide functionality |

Design and Synthesis of Stereoisomeric and Chiral Analogues

The presence of a chiral center at the 2-position of the tetrahydrofuran ring in this compound means that it can exist as a pair of enantiomers. The synthesis of stereoisomerically pure or enriched analogues is crucial for understanding the impact of stereochemistry on biological activity and for developing compounds with improved therapeutic profiles.

Several strategies have been developed for the asymmetric synthesis of chiral tetrahydrofuran derivatives. One approach is to start from a chiral precursor. For example, chiral lactone carboxylic acids can be converted into enantioenriched 2,2-disubstituted tetrahydrofuran derivatives in a two-step process researchgate.net. This method also allows for the synthesis of spiro ditetrahydrofuran structures researchgate.net.

Organocatalysis offers another powerful tool for stereoselective synthesis. As mentioned earlier, cinchona-alkaloid-thiourea-based bifunctional organocatalysts can facilitate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce chiral tetrahydrofuran rings with high enantioselectivity organic-chemistry.org.

Enzymatic reactions can also be employed for the synthesis of chiral building blocks. Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the enantioselective oxidation of ketones to esters and lactones, which can serve as precursors for chiral tetrahydrofuran-based natural products and their analogues .

The stereochemical outcome of a reaction can also be influenced by the choice of reagents and reaction conditions. For instance, in the synthesis of a tetrahydrofuran analogue of the natural product FR901464, a bromoetherification reaction serendipitously led to the formation of a tetrahydrofuran ring, highlighting how reaction pathways can be directed to produce specific stereoisomers nih.gov. The table below summarizes some approaches to synthesizing chiral analogues.

| Asymmetric Synthesis Approach | Key Features | Example Precursors/Catalysts | Stereochemical Control |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Chiral lactone carboxylic acids | The stereochemistry of the starting material dictates the product's stereochemistry. |

| Organocatalysis | Employs small chiral organic molecules as catalysts. | Cinchona-alkaloid-thiourea derivatives | Catalyst directs the formation of one enantiomer over the other. |

| Biocatalysis | Uses enzymes to catalyze stereoselective transformations. | Baeyer-Villiger monooxygenases (BVMOs) | High enantioselectivity due to the specific active site of the enzyme. |

| Substrate-Controlled Synthesis | The inherent stereochemistry of the substrate directs the formation of new stereocenters. | Bromoetherification of a chiral alcohol | Diastereoselective cyclization. |

By employing these and other stereoselective synthetic methods, it is possible to prepare all possible stereoisomers of this compound analogues and to investigate the influence of absolute and relative stereochemistry on their properties.

Functionalization for Targeted Academic Applications

The functionalization of this compound and its analogues can be tailored for specific academic research applications, such as chemical biology studies, target identification, and the development of molecular probes. This often involves the introduction of reporter groups, cross-linking agents, or handles for bioconjugation.

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules without the need for de novo synthesis. As previously noted, copper-catalyzed C-H functionalization can be used to introduce a variety of functional groups onto a furan ring, which can then be reduced to the corresponding tetrahydrofuran nih.gov. This approach allows for the rapid generation of a library of functionalized analogues from a common intermediate.

For applications in targeted drug delivery, furan-functionalized polymers have been developed. These polymers can self-assemble into nanoparticles and can be conjugated to antibodies via Diels-Alder chemistry, enabling the targeted delivery of encapsulated drugs to specific cells or tissues nih.gov. While not directly on the small molecule itself, this demonstrates the utility of the furan/tetrahydrofuran moiety in targeted applications.

The introduction of "clickable" functional groups, such as azides or alkynes, allows for the straightforward conjugation of the molecule to other entities using click chemistry. These groups can be incorporated into the side chain or, with appropriate synthetic design, onto the tetrahydrofuran ring.

The table below provides examples of functionalization for specific academic purposes.

| Application | Functional Group/Modification | Synthetic Strategy | Purpose |

| Fluorescent Probes | Fluorophore (e.g., fluorescein, rhodamine) | Amide coupling to a carboxylic acid handle on the analogue | Visualization of the molecule's localization in cells or tissues. |

| Affinity Chromatography | Biotin | Acylation of an amine-functionalized analogue with biotin-NHS ester | Immobilization on a streptavidin-coated solid support for protein pull-down experiments. |

| Photoaffinity Labeling | Photoreactive group (e.g., benzophenone, diazirine) | Incorporation into the molecular scaffold during synthesis | Covalent cross-linking to a biological target upon photoactivation for target identification. |

| Bioconjugation | Alkyne or Azide | Introduction via nucleophilic substitution or other standard transformations | "Click" chemistry ligation to biomolecules or surfaces. |

By strategically incorporating these functional groups, researchers can transform this compound analogues into powerful tools for investigating complex biological systems and for the development of novel therapeutic and diagnostic agents.

Future Directions and Emerging Research Avenues for 4 Tetrahydrofuran 2 Yl Butyl Acetate

Development of Advanced Catalytic Systems for Sustainable Synthesis

The chemical industry's transition towards green chemistry is a primary driver for innovation in synthetic methodologies. mdpi.com For 4-(Tetrahydrofuran-2-yl)butyl acetate (B1210297), future research will likely concentrate on developing catalytic systems that are not only efficient but also environmentally benign, moving away from stoichiometric reagents and harsh reaction conditions.

Research efforts are anticipated to explore a variety of advanced catalytic platforms:

Heterogeneous Catalysts: Zeolites and mesoporous materials are promising candidates for the synthesis of furan derivatives. nih.gov Their well-defined pore structures and tunable acidity can offer high selectivity and facilitate catalyst recovery and reuse. For instance, a zirconium-doped mesoporous catalyst has been shown to be effective in converting glucose to HMF, a potential precursor for tetrahydrofuran (B95107) derivatives. nih.gov

Non-Noble Metal Catalysts: To reduce costs and environmental impact associated with precious metals, research is shifting towards catalysts based on abundant, non-noble metals like cobalt, copper, and iron. nih.govrsc.org A monometallic catalyst of cobalt and its oxides (Co/CoOx) has demonstrated efficacy in the catalytic transformation of furfural, indicating the potential for developing similar systems for other furan derivatives. rsc.org

Ionic Liquids (ILs) and Polyoxometalates (POMs): Acidic functionalized ionic liquids have been investigated for the dehydration of carbohydrates to furan compounds. nih.gov Similarly, polyoxometalates, with their adjustable Brønsted or Lewis acidity, offer a versatile platform for heterogeneous catalysis in biomass conversion. nih.gov These systems could be adapted for one-pot syntheses from biomass-derived feedstocks to the target acetate.

Table 1: Emerging Catalytic Systems for Sustainable Synthesis of Furan Derivatives

| Catalyst Type | Examples | Potential Advantages for Synthesis | Research Focus |

|---|---|---|---|

| Zeolites | H-ZSM-5, Zr-KIT-6 | High selectivity, thermal stability, reusability, potential for continuous flow processes. nih.gov | Optimizing pore size and acidity for specific cyclization and esterification steps. |

| Non-Noble Metals | Co/CoOx, Cu-based, Fe-based | Cost-effectiveness, reduced toxicity compared to noble metals. nih.govrsc.org | Improving stability, preventing metal leaching, and enhancing selectivity. |

| Ionic Liquids (ILs) | 1-(4-butylsulfonic)-3-methylimidazolium hydrogensulfate | Can act as both solvent and catalyst, tunable properties. nih.gov | Designing recyclable ILs for one-pot reactions from biomass precursors. |

| Polyoxometalates (POMs) | Heteropoly acids | Adjustable acidity (Brønsted/Lewis), high thermal stability. nih.gov | Immobilization on supports to create robust, heterogeneous catalysts. |

Integration with Supramolecular Chemistry and Materials Science

The unique structural features of 4-(Tetrahydrofuran-2-yl)butyl acetate—specifically the cyclic ether (tetrahydrofuran) ring and the flexible acetate chain—make it an intriguing candidate for applications in supramolecular chemistry and materials science.

Future research could explore its role as a building block for complex molecular architectures:

Host-Guest Chemistry: The tetrahydrofuran (THF) moiety, a well-known coordinating solvent, can participate in non-covalent interactions. wikipedia.org This opens up possibilities for designing host-guest complexes where the THF ring binds to specific ions or molecules. Such systems are fundamental to creating molecular sensors and advanced catalytic environments. ijsr.net

Supramolecular Polymerization: Research has shown that poly(tetrahydrofuran) (PTHF) can be functionalized to create supramolecular polymers with unique properties like thermoplastic elastomers. researchgate.net By incorporating this compound as a monomer or a side-chain modifier, new polymers with tailored thermal and mechanical properties could be developed. The acetate group could be used as a reactive handle for further functionalization.

Self-Assembled Materials: The principles of molecular self-assembly could be applied to create structured nanomaterials. acs.org The amphiphilic nature of certain derivatives could be exploited to form micelles or vesicles for drug delivery or as micro-environments for chemical reactions, a concept applied in green chemistry to reduce the need for bulk solvents. ijsr.net

Table 2: Potential Applications in Supramolecular Chemistry and Materials Science

| Research Area | Concept | Potential Application |

|---|---|---|

| Host-Guest Systems | The THF ring acts as a recognition site for guest molecules or ions. | Development of selective chemical sensors or sequestering agents. ijsr.net |

| Supramolecular Polymers | Use as a monomer or pendant group in polymerization. | Creation of novel thermoplastic elastomers or functional coatings with tunable properties. researchgate.net |

| Mechanically-Interlocked Architectures | The molecule could act as a template or component in the synthesis of rotaxanes or catenanes. | Design of molecular switches or machines. ijsr.net |

| Functional Materials | Incorporation into PVC or other polymer matrices. | Acting as a specialty solvent or plasticizer to modify material properties. wikipedia.org |

Application of High-Throughput Screening and Combinatorial Chemistry in Analog Development

To efficiently explore the chemical space around this compound, modern techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. pharmatutor.org These approaches are crucial for discovering new analogs with enhanced or entirely new properties, particularly in the fragrance and flavor industry. nih.govjst.go.jp

Combinatorial Synthesis: By systematically varying the components of the molecule, vast libraries of analogs can be rapidly synthesized. pharmatutor.org For example, a library could be generated by reacting a set of substituted tetrahydrofuran alcohols with a diverse range of carboxylic acids, or vice-versa. researchgate.netnih.gov This allows for the exploration of structure-activity relationships in a methodical manner. nih.gov

High-Throughput Screening (HTS): Once a library is created, HTS allows for the rapid testing of thousands of compounds for specific biological or sensory properties. aurorabiomed.com For fragrance applications, this could involve automated sensory analysis or screening against olfactory receptor targets. nih.govmdpi.com This dramatically accelerates the discovery of lead compounds compared to traditional one-at-a-time synthesis and testing. pharmatutor.org

Table 3: Illustrative Combinatorial Library for Analog Development

| Building Block 1 (Alcohol) | Building Block 2 (Acid) | Resulting Ester Analog | Potential Property Variation |

|---|---|---|---|

| 4-(Tetrahydrofuran-2-yl)butanol | Acetic Acid | This compound | (Parent Compound) |

| 4-(Tetrahydrofuran-2-yl)butanol | Propionic Acid | 4-(Tetrahydrofuran-2-yl)butyl propionate | Modified fruity note |

| 4-(Tetrahydrofuran-2-yl)butanol | Butyric Acid | 4-(Tetrahydrofuran-2-yl)butyl butyrate | Different ester scent profile |

| 5-(Tetrahydrofuran-2-yl)pentanol | Acetic Acid | 5-(Tetrahydrofuran-2-yl)pentyl acetate | Altered volatility and substantivity |

| 4-(Tetrahydropyran-2-yl)butanol | Acetic Acid | 4-(Tetrahydropyran-2-yl)butyl acetate | Impact of a six-membered ring on odor |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights

A fundamental understanding of a molecule's structure, conformation, and reaction mechanisms is critical for its rational design and application. Future research will leverage advanced analytical techniques to probe this compound at an unprecedented level of detail.

Spectroscopic Analysis: While standard techniques like NMR and GC-MS are routine, advanced methods can provide deeper insights. alwsci.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm subtle structural features and assignments. Theoretical calculations using Density Functional Theory (DFT) can predict spectroscopic properties (IR, Raman, NMR) and help interpret experimental data, as has been done for other furan derivatives. globalresearchonline.net

Mechanistic Studies: To optimize synthetic routes, understanding the reaction mechanism is key. In-situ spectroscopic methods, such as in-situ NMR or IR, allow for the real-time monitoring of reactant consumption and product formation, providing direct evidence for reaction intermediates and kinetic profiles. mdpi.com This is crucial for refining catalytic processes and maximizing yields.

Structural and Conformational Analysis: The flexibility of the butyl chain and the puckering of the THF ring mean the molecule can adopt multiple conformations, which can influence its properties. Advanced mass spectrometry techniques can provide information on fragmentation pathways, while computational modeling can predict the most stable conformers and their relative energies. For complex mixtures or biological interactions, techniques like liquid chromatography-mass spectrometry (LC-MS) are essential. alwsci.com

Table 4: Advanced Analytical Techniques and Their Potential Insights

| Technique | Application | Information Gained |

|---|---|---|

| 2D NMR Spectroscopy (e.g., NOESY) | Detailed structural elucidation in solution. | Through-space correlations, providing insights into the 3D structure and preferred conformation. |

| In-situ NMR / IR Spectroscopy | Real-time monitoring of chemical reactions. | Identification of transient intermediates, kinetic data, and mechanistic pathways. mdpi.com |

| Density Functional Theory (DFT) | Computational modeling of molecular properties. | Prediction of spectroscopic data, reaction energies, and stable conformers. globalresearchonline.net |

| Gas Chromatography-Olfactometry (GC-O) | Analysis of odor-active compounds. | Correlating specific chemical structures with their perceived scent, crucial for fragrance development. alwsci.com |

| MALDI-TOF Mass Spectrometry | Analysis of larger molecules or complexes. | Characterization of supramolecular assemblies or reaction products with polymers. oup.com |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 4-(tetrahydrofuran-2-yl)butyl acetate in complex matrices?

- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample preparation, followed by LC-MS/MS with electrospray ionization (ESI) in negative mode. Internal standards like deuterated analogs (e.g., BP-3-d5, triclosan-d3) improve quantification accuracy. For structural confirmation, employ high-resolution mass spectrometry (HRMS) and cross-reference with SMILES/SDF files for molecular connectivity .

- Key Considerations : Optimize SPE conditioning (methanol followed by acidified water) to minimize analyte loss. Glassware deactivation with 5% DMDCS prevents adsorption of hydrophobic compounds .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodology : Adapt protocols from structurally similar esters (e.g., ethyl 2-(tetrahydrofuran-2-yl)acetate). Use boronate-mediated difunctionalization of C–C σ-bonds or strain-release strategies for stereochemical control. Purify via flash chromatography (e.g., cyclohexane:ethyl acetate gradients) and validate purity via NMR (¹H/¹³C) and HPLC .

- Key Considerations : Monitor reaction intermediates using TLC (Rf = 0.4–0.6 in cyclohexane:ethyl acetate) and employ protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups .

Q. What solvent systems are optimal for dissolving this compound in reaction mixtures?

- Methodology : Prioritize solvents with balanced polarity and volatility, such as ethyl acetate or THF, due to their compatibility with ester functionalities. Avoid highly polar solvents (e.g., water) unless stabilized by co-solvents like methanol. Reference solvent property tables for boiling points and miscibility (e.g., butyl acetate: b.p. 126°C, ethyl acetate: b.p. 77°C) .

- Key Considerations : Test solvent stability under reaction conditions (e.g., acidic/basic environments) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at −18°C (long-term), 4°C (short-term), and room temperature. Analyze degradation products (e.g., hydrolysis to tetrahydrofuran-2-yl butanol) via LC-MS and quantify using calibration curves. Compare with literature data on analogous esters .

- Data Contradictions : Discrepancies in degradation rates may arise from trace impurities or residual catalysts. Use ultra-pure solvents (LC-grade) and rigorous SPE cleanup to mitigate this .

Q. What mechanistic insights explain the stereoselective synthesis of this compound?

- Methodology : Employ radical-polar crossover strategies (e.g., decatungstate-mediated C–H activation) to probe regioselectivity. Use DFT calculations to model transition states and compare with experimental outcomes (e.g., enantiomeric ratios from chiral HPLC) .

- Key Findings : Strain-release mechanisms in boronate complexes enhance selectivity for tetrahydrofuran ring formation .

Q. How can researchers resolve conflicting data on the reactivity of this compound in cross-coupling reactions?

- Methodology : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized catalysts). Perform kinetic profiling (e.g., variable-temperature NMR) to identify side reactions. Cross-validate using alternative characterization techniques (e.g., IR spectroscopy for ester group integrity) .

- Case Example : Conflicting yields in Suzuki-Miyaura couplings may stem from trace water in THF; use molecular sieves or anhydrous solvents .

Q. What green chemistry approaches are viable for synthesizing this compound?

- Methodology : Replace traditional solvents with bio-based alternatives (e.g., 2-methyltetrahydrofuran) and employ catalytic methods (e.g., enzymatic esterification) to reduce waste. Monitor life-cycle metrics (E-factor, atom economy) against conventional routes .

- Innovations : Recent advances in flow chemistry enable continuous production with reduced energy input and higher reproducibility .

Q. How can enantiomeric separation of this compound be achieved for pharmacological studies?

- Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Validate enantiopurity via optical rotation and circular dichroism (CD). For preparative-scale separation, consider simulated moving bed (SMB) chromatography .

- Challenges : Baseline separation requires fine-tuning mobile phase composition (e.g., n-hexane:isopropanol gradients) and column temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.